molecular formula C14H18N6O B5555891 2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide

2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide

Cat. No. B5555891
M. Wt: 286.33 g/mol
InChI Key: OUQDTWRSUKCZCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidinone derivatives, including compounds similar to "2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide," typically involves condensation reactions. For instance, the synthesis of 2-diethylamino-6-methyl-4(3H)-pyrimidinones, which share a structural resemblance, is achieved through the condensation of ethyl 2-alkylacetoacetates with N,N-diethylguanidine. This method showcases a straightforward approach to synthesizing novel pyrimidinone derivatives by cyclizing appropriate ß-keto esters with substituted guanidines (Craciun et al., 1998).

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives, including those similar to the target compound, has been studied using various techniques such as X-ray crystallography, NMR, IR, UV, and mass spectrometry. These studies often reveal the existence of different tautomers in solution, predominantly as lactam forms. The detailed structural analysis provides insights into the electronic structure and intermolecular interactions, such as hydrogen bonding, which play a crucial role in the stability and reactivity of these compounds (Craciun et al., 1998).

Scientific Research Applications

Inhibition of Gene Expression

Research into pyrimidine derivatives, such as ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, has demonstrated their potential as inhibitors of AP-1 and NF-κB mediated transcriptional activation. These compounds show promise in regulating gene expression, potentially offering pathways for therapeutic intervention in diseases where these transcription factors are implicated. The structure-activity relationship (SAR) studies of these compounds reveal insights into their mechanism of action and provide a basis for the development of more potent inhibitors (Palanki et al., 2002).

Anticancer and Anti-Inflammatory Applications

Novel pyrimidine derivatives have been investigated for their anticancer and anti-inflammatory properties. For instance, synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have been conducted, showing significant anticancer and anti-5-lipoxygenase activities. These findings highlight the potential of pyrimidine derivatives in developing new therapeutic agents for cancer and inflammation-related conditions (Rahmouni et al., 2016).

Development of Supramolecular Assemblies

Pyrimidine derivatives have been utilized in the synthesis of crown-containing hydrogen-bonded supramolecular assemblies. These compounds, due to their ability to form extensive hydrogen bonding, are valuable in constructing novel molecular architectures with potential applications in materials science and nanotechnology. This research exemplifies the versatility of pyrimidine derivatives in contributing to the development of complex molecular systems (Fonari et al., 2004).

Antimicrobial Activity

Thienopyrimidine derivatives have shown pronounced antimicrobial activity, indicating their utility in addressing antibiotic resistance. The synthesis of new thienopyrimidine derivatives and their evaluation against a range of microbial pathogens demonstrate the potential of these compounds in developing new antimicrobial agents. This research area is particularly relevant in the context of increasing global health challenges posed by resistant strains of bacteria and other pathogens (Bhuiyan et al., 2006).

properties

IUPAC Name

2-ethyl-N-methyl-N-[[2-(methylamino)pyrimidin-5-yl]methyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-4-12-16-7-11(8-17-12)13(21)20(3)9-10-5-18-14(15-2)19-6-10/h5-8H,4,9H2,1-3H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQDTWRSUKCZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)N(C)CC2=CN=C(N=C2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide

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